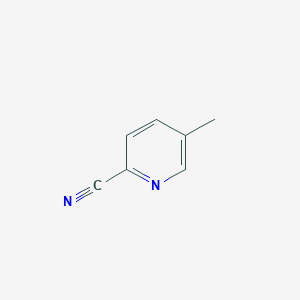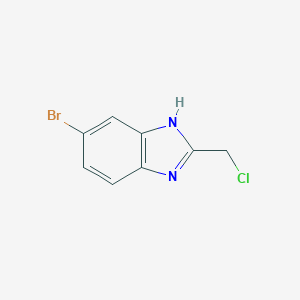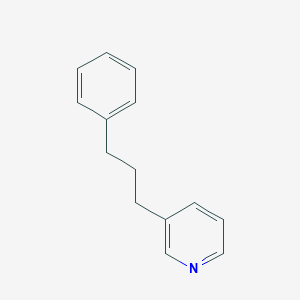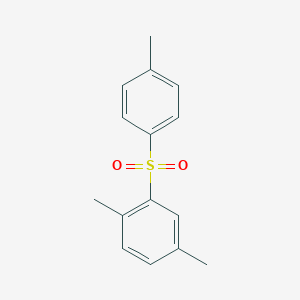
2-(p-Tolyl-2,5-xylylsulfone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl-2,5-xylylsulfone) is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is commonly used in organic synthesis, as well as in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 2-(p-Tolyl-2,5-xylylsulfone) is not well understood, but it is believed to act as a strong electrophile due to the presence of the sulfone group. This electrophilic nature makes it useful in organic synthesis, as it can react with a variety of nucleophiles.
Biochemische Und Physiologische Effekte
2-(p-Tolyl-2,5-xylylsulfone) has been shown to have a variety of biochemical and physiological effects. In one study, it was found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(p-Tolyl-2,5-xylylsulfone) in lab experiments is its high reactivity, which allows for the preparation of a wide variety of organic compounds. However, its electrophilic nature can also make it difficult to handle, as it can react with a variety of nucleophiles. Additionally, its potential toxicity must be taken into consideration when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(p-Tolyl-2,5-xylylsulfone). One area of interest is the development of new organic compounds using this compound as a starting material. Additionally, further research into its mechanism of action and potential therapeutic applications could lead to the development of new drugs and treatments for a variety of diseases. Finally, the potential use of 2-(p-Tolyl-2,5-xylylsulfone) as a catalyst in organic reactions is an area that could be explored in future research.
Synthesemethoden
The synthesis of 2-(p-Tolyl-2,5-xylylsulfone) involves the reaction of p-tolylmagnesium bromide with 2,5-dibromotoluene in the presence of copper(I) iodide. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyl-2,5-xylylsulfone) has been used in a variety of scientific research applications. One of its primary uses is in organic synthesis, where it is used as a reagent in the preparation of various organic compounds. It has also been used in biochemical and physiological research, particularly in the study of enzymes and their mechanisms of action.
Eigenschaften
CAS-Nummer |
1816-96-2 |
|---|---|
Produktname |
2-(p-Tolyl-2,5-xylylsulfone) |
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1,4-dimethyl-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-5-8-14(9-6-11)18(16,17)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |
InChI-Schlüssel |
GKNGBKLNJPDXGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Andere CAS-Nummern |
1816-96-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



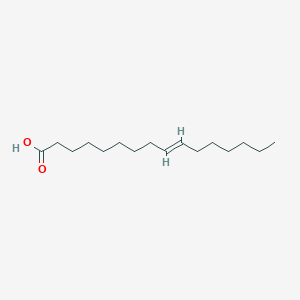
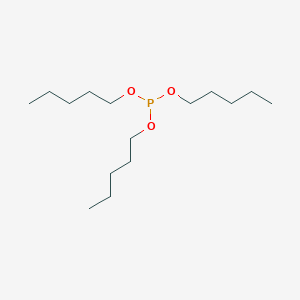
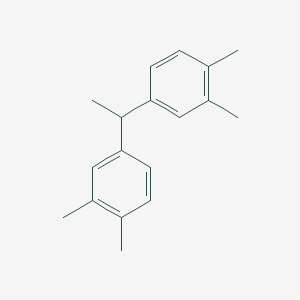

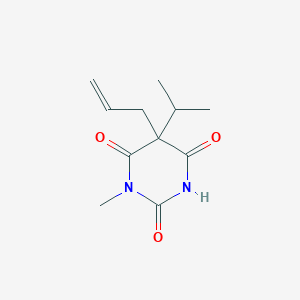
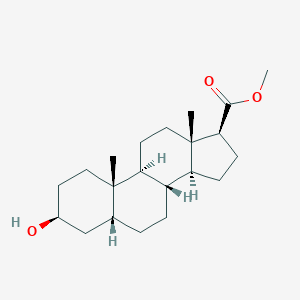
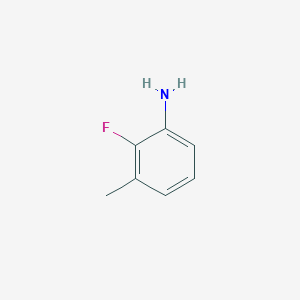
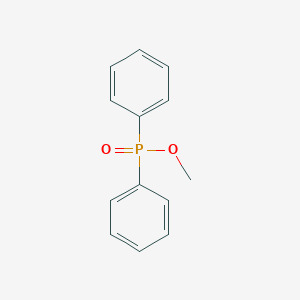
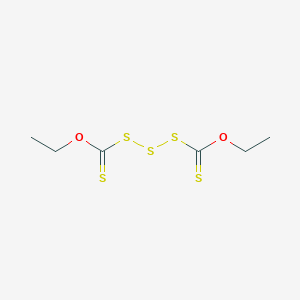
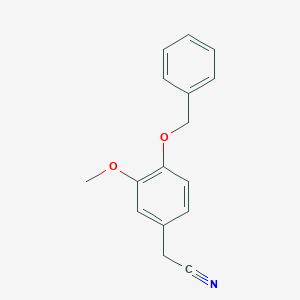
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
